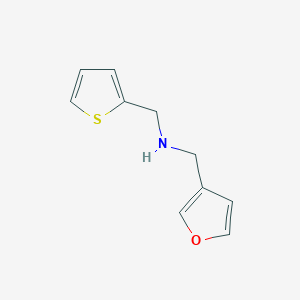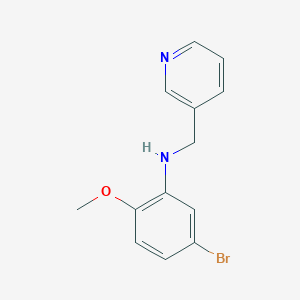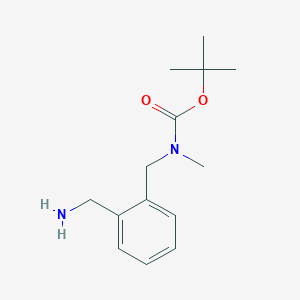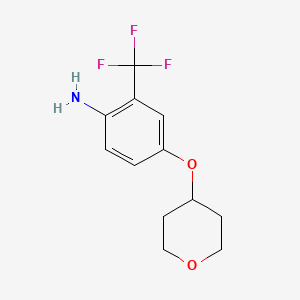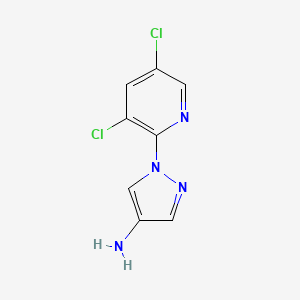![molecular formula C11H14F2N2O B1444971 1-[3-(Difluoromethoxy)phenyl]piperazine CAS No. 794471-93-5](/img/structure/B1444971.png)
1-[3-(Difluoromethoxy)phenyl]piperazine
Vue d'ensemble
Description
“1-[3-(Difluoromethoxy)phenyl]piperazine” is a chemical compound with the molecular formula C11H14F2N2O . It has an average mass of 228.238 Da .
Synthesis Analysis
The synthesis of piperazine derivatives has been a subject of interest in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group .Molecular Structure Analysis
The molecular structure of “1-[3-(Difluoromethoxy)phenyl]piperazine” consists of a six-membered ring containing two opposing nitrogen atoms .Physical And Chemical Properties Analysis
“1-[3-(Difluoromethoxy)phenyl]piperazine” has a molecular weight of 228.24 . The compound is stored at 4 degrees Celsius and is in liquid form .Applications De Recherche Scientifique
Antidepressant Potential
1-[3-(Difluoromethoxy)phenyl]piperazine derivatives have been explored for their antidepressant-like effects. A study synthesized novel derivatives and evaluated their activities using behavioral tests in mice. These compounds showed significant reduction in immobility time, indicating potential antidepressant-like effects without affecting locomotor activities, suggesting specificity of the antidepressant-like effects of these compounds (Özkay et al., 2013).
Antifungal Activity
Derivatives of 1-[3-(Difluoromethoxy)phenyl]piperazine, such as 3-piperazine-bis(benzoxaborole), have demonstrated significant antifungal activity. A study found that 3-piperazine-bis(benzoxaborole) had higher inhibitory activity towards certain fungi strains compared to standard antibiotics, highlighting its potential as an antifungal agent (Wieczorek et al., 2014).
Anticancer Activities
In the realm of cancer research, certain 1-[3-(Difluoromethoxy)phenyl]piperazine derivatives have shown promising results. Studies have synthesized and investigated such derivatives for their anticancer activities. For instance, certain derivatives demonstrated significant antiproliferative effects against breast cancer cells, indicating their potential as anticancer agents (Yurttaş et al., 2014).
Anti-Bone Cancer Activity
Further emphasizing the potential in cancer treatment, a heterocyclic compound based on 1-[3-(Difluoromethoxy)phenyl]piperazine showed notable anti-bone cancer activity. This compound was evaluated against human bone cancer cell lines, demonstrating its therapeutic potential in this field (Lv et al., 2019).
Safety and Hazards
Propriétés
IUPAC Name |
1-[3-(difluoromethoxy)phenyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2O/c12-11(13)16-10-3-1-2-9(8-10)15-6-4-14-5-7-15/h1-3,8,11,14H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCOSSYLDOXDNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=CC=C2)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Difluoromethoxy)phenyl]piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




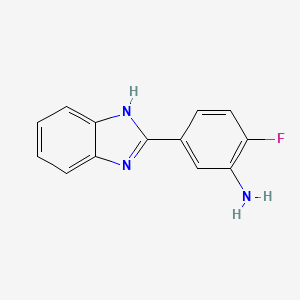

![1H-Indol-5-amine, 2,3-dihydro-1-[(1-methylethyl)sulfonyl]-](/img/structure/B1444896.png)
